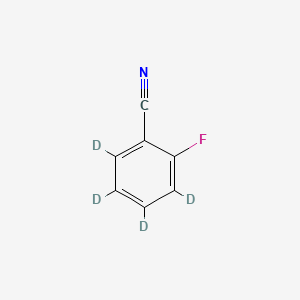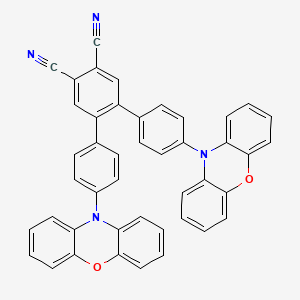
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,2-Diciano-4,5-bis(4-fenoxazin-10-ilfenil)benceno es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus aplicaciones en varios campos científicos. Este compuesto se caracteriza por la presencia de grupos fenoxazina unidos a un anillo de benceno, que se sustituye adicionalmente con grupos diciano. Su fórmula molecular es C44H26N4O2, y tiene un peso molecular de 642.7 g/mol .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 1,2-Diciano-4,5-bis(4-fenoxazin-10-ilfenil)benceno típicamente involucra un proceso de varios pasos. Un método común comienza con la preparación de 1,2-diciano-4,5-diiodobenceno, que luego se somete a una reacción de acoplamiento catalizada por paladio con derivados de fenoxazina. Las condiciones de reacción a menudo incluyen el uso de un catalizador de paladio, una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF) bajo una atmósfera inerte .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para garantizar la calidad y eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,2-Diciano-4,5-bis(4-fenoxazin-10-ilfenil)benceno experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos fenoxazina se pueden oxidar para formar los derivados de quinona correspondientes.
Reducción: El compuesto se puede reducir en condiciones específicas para producir derivados de amina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de quinona, derivados de amina y varios compuestos sustituidos, dependiendo de los reactivos y condiciones específicos utilizados .
Aplicaciones en la investigación científica
El 1,2-Diciano-4,5-bis(4-fenoxazin-10-ilfenil)benceno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y materiales.
Biología: Se estudian los derivados del compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico en diversas aplicaciones médicas.
Aplicaciones Científicas De Investigación
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mecanismo De Acción
El mecanismo de acción del 1,2-Diciano-4,5-bis(4-fenoxazin-10-ilfenil)benceno implica su interacción con objetivos y vías moleculares específicos. Los grupos fenoxazina pueden participar en reacciones de transferencia de electrones, lo que lleva a la generación de especies reactivas de oxígeno (ROS). Estas ROS pueden inducir estrés oxidativo en las células, lo que puede contribuir a las actividades biológicas del compuesto. Además, los grupos diciano pueden interactuar con los nucleófilos, lo que lleva a la formación de enlaces covalentes con las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
1,4-Bis(5-fenil-2-oxazolil)benceno: Conocido por su uso como luminóforo de centelleo y su alto rendimiento cuántico de fluorescencia.
2,7-bis(dicianometileno)-2,7-dihidrobenzo[2,1-b3,4-b’]ditiofeno: Estudiado por sus propiedades de transferencia de carga y aplicaciones en electrónica orgánica.
Singularidad
El 1,2-Diciano-4,5-bis(4-fenoxazin-10-ilfenil)benceno destaca por su combinación única de grupos fenoxazina y diciano, que confieren propiedades electrónicas y fotofísicas distintas. Esto lo hace particularmente valioso en el desarrollo de materiales avanzados y sus posibles aplicaciones biológicas .
Propiedades
Fórmula molecular |
C44H26N4O2 |
|---|---|
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C44H26N4O2/c45-27-31-25-35(29-17-21-33(22-18-29)47-37-9-1-5-13-41(37)49-42-14-6-2-10-38(42)47)36(26-32(31)28-46)30-19-23-34(24-20-30)48-39-11-3-7-15-43(39)50-44-16-8-4-12-40(44)48/h1-26H |
Clave InChI |
HGVNXEVNBBVJGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

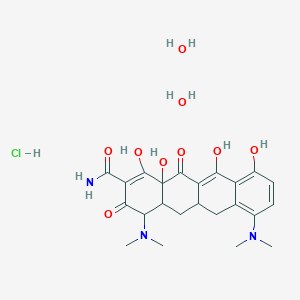
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)
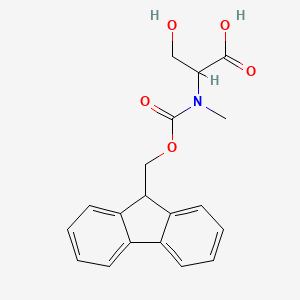
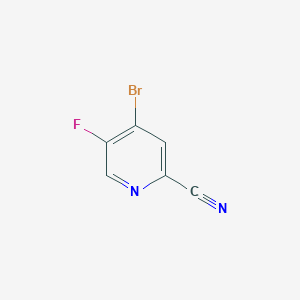
![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)

